Propranolol stearate

Transdermal Drug Delivery In-vitro Permeation Prodrug

Propranolol stearate (CAS 76611-45-5) is a lipophilic O-n-acyl ester prodrug of the non-selective beta-adrenergic antagonist propranolol. Designed to overcome the poor intrinsic skin permeability of propranolol hydrochloride, this compound self-assembles into liquid crystalline pharmacogels, creating a high chemical potential gradient to drive percutaneous absorption.

Molecular Formula C34H55NO3
Molecular Weight 525.8 g/mol
CAS No. 76611-45-5
Cat. No. B1202519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropranolol stearate
CAS76611-45-5
Synonymspropranolol stearate
propranolol stearate hydrochloride
Molecular FormulaC34H55NO3
Molecular Weight525.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C34H55NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-34(36)38-31(27-35-29(2)3)28-37-33-25-21-23-30-22-19-20-24-32(30)33/h19-25,29,31,35H,4-18,26-28H2,1-3H3
InChIKeyWZWRDHIZLOPHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propranolol Stearate (CAS 76611-45-5): A Lipophilic Ester Prodrug for Enhanced Transdermal Beta-Blocker Delivery


Propranolol stearate (CAS 76611-45-5) is a lipophilic O-n-acyl ester prodrug of the non-selective beta-adrenergic antagonist propranolol [1]. Designed to overcome the poor intrinsic skin permeability of propranolol hydrochloride, this compound self-assembles into liquid crystalline pharmacogels, creating a high chemical potential gradient to drive percutaneous absorption [1]. This prodrug strategy fundamentally alters the physicochemical properties of the active molecule, enabling formulation-dependent modulation of drug flux that is unattainable with the parent salt.

Why Propranolol Hydrochloride Cannot Substitute for the Stearate Prodrug in Transdermal Applications


Generic substitution of propranolol stearate with propranolol hydrochloride is contraindicated for transdermal delivery due to a fundamental difference in their physicochemical and biopharmaceutical performance. Propranolol hydrochloride, as a water-soluble salt, exhibits an in-vitro skin permeation flux of only 1.9±0.1 µg/cm²/h [1]. This flux is therapeutically insufficient and results in a negligible in vivo Cmax of 23 ng/ml. The stearate prodrug overcomes this barrier through increased lipophilicity and self-assembly into a liquid crystalline gel, which enhances flux by over 20-fold [1]. This is not a simple formulation nuance but a chemical modification that creates a distinct functional material, making the two forms non-interchangeable for percutaneous delivery systems.

Quantitative Differentiation of Propranolol Stearate: Evidence for Procurement and R&D Decisions


Propranolol Stearate Pharmacogel vs. Propranolol Hydrochloride: 22-Fold Superior In-Vitro Skin Permeation Flux

The propranolol stearate hydrochloride (PSH) pharmacogel demonstrates a 22.4-fold increase in steady-state in-vitro skin permeation flux (42.5±3.1 µg/cm²/h) compared to a control gel containing unmodified propranolol hydrochloride (1.9±0.1 µg/cm²/h) [1]. This performance is directly attributed to the stearate prodrug's enhanced physicochemical properties and the high chemical potential gradient of its liquid crystalline gel state.

Transdermal Drug Delivery In-vitro Permeation Prodrug

Reduced Permeation Lag Time: Propranolol Stearate vs. Propranolol Hydrochloride

Beyond enhancing flux, the propranolol stearate prodrug significantly accelerates the onset of transdermal drug permeation. The PSH pharmacogel reduced the lag time to 2.8 hours, compared to 7.6 hours for the propranolol hydrochloride control gel, representing a 63% reduction in the time required to establish steady-state flux [1].

Permeation Kinetics Lag Time Reduction Transdermal Formulation

In-Vivo Performance: Propranolol Stearate Gel Achieves 3.3-Fold Higher Systemic Exposure (Cmax) Compared to Control

The enhanced in-vitro flux translates to superior in-vivo performance. A transdermal PSH pharmacogel achieved a peak plasma concentration (Cmax) of 75 ng/ml at 12 hours post-application, while the propranolol hydrochloride control formulation reached a Cmax of only 23 ng/ml. This represents a 3.3-fold improvement in systemic drug exposure from a single application [1].

In-vivo Pharmacokinetics Transdermal Bioavailability Cmax

Improved Dermal Tolerability: Propranolol Stearate Gel Causes Less Skin Irritation Than the Hydrochloride Salt

The propranolol stearate pharmacogel provides a dermal safety advantage over the hydrochloride control. In a primary skin irritation test, the PSH gel formulation caused visibly less irritation than the control gel containing propranolol hydrochloride [1]. While this data is qualitative in the source, the directional improvement is a critical differentiation point for patient compliance and product development.

Dermal Safety Skin Irritation Prodrug Tolerability

Contrasting Performance Among Prodrug Homologs: Palmitate vs. Stearate

Within the same liquid crystalline pharmacogel system, the choice of prodrug moiety significantly impacts performance. The propranolol palmitate hydrochloride (PPH) gel exhibits a permeation flux of 51.5±3.7 µg/cm²/h and a lag time of 1.8 h, compared to the stearate (PSH) gel's flux of 42.5±3.1 µg/cm²/h and 2.8 h lag time [1]. The stearate prodrug thus provides moderately lower flux but a slightly longer delay than the palmitate homolog, offering a distinct performance profile for tailored drug release depending on the clinical need.

Prodrug Design Homolog Comparison Structure-Activity Relationship

Validated Application Scenarios for Propranolol Stearate Based on Differential Evidence


Development of Once-Daily Transdermal Beta-Blocker Patches for Hypertension

The 3.3-fold higher Cmax and sustained plasma levels from the PSH gel compared to the hydrochloride control [1] make propranolol stearate the ideal active pharmaceutical ingredient (API) for a once-daily transdermal patch. Its 22-fold enhanced flux [1] can overcome the skin's natural barrier to deliver a therapeutically effective dose, a feat unattainable with unmodified propranolol salts.

Formulation of Fast-Onset Transdermal Gels for Situational Anxiety

The propranolol stearate pharmacogel's 63% reduction in lag time (from 7.6 to 2.8 hours) compared to the parent drug [1] is a critical performance differentiator for developing a fast-acting transdermal gel for acute, situational anxiety. This faster onset is a direct result of the stearate prodrug's physicochemical properties and is a functional requirement that propranolol hydrochloride cannot fulfill.

Transdermal Prodrug Research Tool for Investigating Cutaneous Esterase Activity

As a long-chain O-n-acyl ester, propranolol stearate serves as a specific substrate for studying cutaneous esterase-mediated hydrolysis. The differential hydrolysis rates between stearate and palmitate prodrugs, which underpin their distinct permeation kinetics (17.5% lower flux for PSH [1]), provide a model system for investigating the structure-activity relationship of skin esterases on prodrug activation.

Screening Candidate for Low-Irritation Transdermal Beta-Blocker Formulations

For chronic dermal applications where patient compliance is linked to tolerability, the observed reduction in skin irritation with the PSH gel compared to the hydrochloride control [1] is a key selection driver. This makes propranolol stearate a superior starting point for any industrial formulation development project targeting long-term transdermal beta-blocker delivery, such as for infantile hemangioma.

Quote Request

Request a Quote for Propranolol stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.